

Part 1: The Strategic Importance of Substituted Benzamides

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *3-bromo-N,5-dimethoxy-N-methylbenzamide*

Cat. No.: *B13946948*

[Get Quote](#)

The Benzamide Scaffold in Medicinal Chemistry

The benzamide framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a stable, yet versatile, pharmacophore capable of forming key hydrogen bonds with biological targets. Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. [1] The specific substitution pattern on both the aromatic ring and the amide nitrogen allows for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a cornerstone of modern drug design.

Rationale for the Target Moiety: 3-bromo-N,5-dimethoxy-N-methylbenzamide

The design of the title compound incorporates several features of strategic interest for both synthetic and medicinal chemistry:

- **3-Bromo Substitution:** The inclusion of a bromine atom on the aromatic ring often enhances binding affinity to target proteins and can improve the metabolic profile of a drug candidate.

Halogen bonding is an increasingly recognized interaction in ligand-protein complexes. Furthermore, the bromine atom serves as a valuable synthetic handle for further functionalization via cross-coupling reactions.

- 5-Methoxy Substitution: The methoxy group can modulate the electronic properties of the benzene ring and often improves solubility and cell permeability, which are critical parameters for bioavailability.
- N-Methoxy-N-methylamide (Weinreb Amide): This functionality is of particular importance. A Weinreb amide is a stable, easily handled intermediate that is resistant to over-addition by organometallic reagents. This allows for the controlled synthesis of ketones or aldehydes, making the title compound a highly valuable and versatile building block for creating more complex molecules.

Part 2: Structural Elucidation and Physicochemical Properties

IUPAC Name and Molecular Structure

Based on IUPAC nomenclature principles, the name "**3-bromo-N,5-dimethoxy-N-methylbenzamide**" specifies a benzamide core with the following substitutions:

- A bromine atom at position 3 of the benzene ring.
- A methoxy group at position 5 of the benzene ring.
- A methoxy group and a methyl group attached to the amide nitrogen.

The resulting structure is therefore 3-bromo-5-methoxy-N-methoxy-N-methylbenzamide.

Caption: Structure of 3-bromo-5-methoxy-N-methoxy-N-methylbenzamide.

Calculated Physicochemical Data

The following table summarizes key computed properties for the target compound. Such data is invaluable for planning synthetic workups, purification strategies, and for preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.

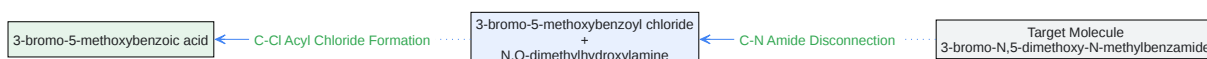
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ BrNO ₃	Calculated
Molecular Weight	274.11 g/mol	Calculated
Monoisotopic Mass	272.9997 Da	Calculated
XLogP3 (Predicted)	-2.5 - 3.0	Estimation
Hydrogen Bond Donors	0	Calculated
Hydrogen Bond Acceptors	3	Calculated
Rotatable Bond Count	4	Calculated

Part 3: Proposed Synthetic Protocol

The synthesis of **3-bromo-N,5-dimethoxy-N-methylbenzamide** is most efficiently achieved through a two-step process starting from the corresponding benzoic acid. The strategy involves the activation of the carboxylic acid to form a highly reactive acyl chloride, followed by coupling with N,O-dimethylhydroxylamine.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward path from the target molecule to commercially available precursors. The key disconnection is at the amide C-N bond, leading back to an activated carboxylic acid (an acyl chloride) and the appropriate amine.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. walshmedicalmedia.com \[walshmedicalmedia.com\]](https://www.walshmedicalmedia.com)
- To cite this document: BenchChem. [Part 1: The Strategic Importance of Substituted Benzamides]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13946948/docs#part-1-the-strategic-importance-of-substituted-benzamides\]](https://www.benchchem.com/product/b13946948/docs#part-1-the-strategic-importance-of-substituted-benzamides)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

